REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=O)[CH:4]=[CH:3]1.[CH3:9][N:10]1[C:14]([NH2:15])=[CH:13][C:12]([CH3:16])=[N:11]1>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:13]2[C:12]([CH3:16])=[N:11][N:10]([CH3:9])[C:14]=2[NH2:15])=[CH:4][CH2:3]1
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC(C=C1)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distillation under vacuum the residue
|
Type
|
ADDITION
|
Details
|
is poured into water and neutralized with NaOH 10%
|
Type
|
FILTRATION
|
Details
|
The compound of the title is recovered by filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CN1CC=C(CC1)C=1C(=NN(C1N)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |